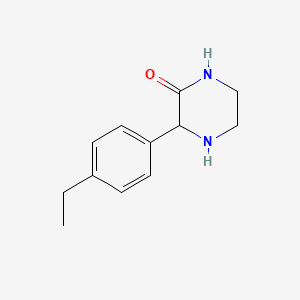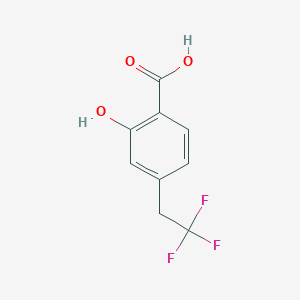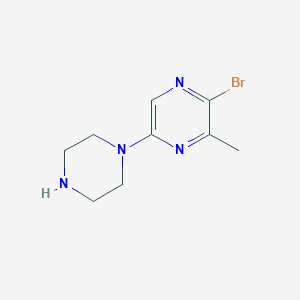
2-Bromo-3-methyl-5-piperazin-1-ylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-methyl-5-piperazin-1-ylpyrazine is a heterocyclic compound that contains a pyrazine ring substituted with a bromine atom, a methyl group, and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-5-piperazin-1-ylpyrazine typically involves the bromination of 3-methyl-5-piperazin-1-ylpyrazine. One common method is the reaction of 3-methyl-5-piperazin-1-ylpyrazine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction conditions are crucial for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-methyl-5-piperazin-1-ylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Cyclization Reactions: The piperazine moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-amino-3-methyl-5-piperazin-1-ylpyrazine, 2-thio-3-methyl-5-piperazin-1-ylpyrazine, and 2-alkoxy-3-methyl-5-piperazin-1-ylpyrazine.
Oxidation Reactions: The major product is 2-bromo-3-carboxy-5-piperazin-1-ylpyrazine.
Reduction Reactions: The major product is this compound.
Aplicaciones Científicas De Investigación
2-Bromo-3-methyl-5-piperazin-1-ylpyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is employed in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Chemistry: It is used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-methyl-5-piperazin-1-ylpyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and piperazine moiety play crucial roles in binding to the target sites, while the pyrazine ring provides structural stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-(piperazin-1-yl)pyrazine: Similar structure but lacks the methyl group.
3-Methyl-5-(piperazin-1-yl)pyrazine: Similar structure but lacks the bromine atom.
2-Bromo-3-methylpyrazine: Similar structure but lacks the piperazine moiety.
Uniqueness
2-Bromo-3-methyl-5-piperazin-1-ylpyrazine is unique due to the combination of the bromine atom, methyl group, and piperazine moiety, which confer specific chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H13BrN4 |
|---|---|
Peso molecular |
257.13 g/mol |
Nombre IUPAC |
2-bromo-3-methyl-5-piperazin-1-ylpyrazine |
InChI |
InChI=1S/C9H13BrN4/c1-7-9(10)12-6-8(13-7)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3 |
Clave InChI |
SMAMXLQEGDJNQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN=C1Br)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
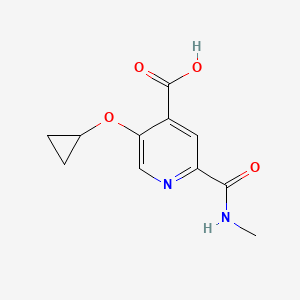
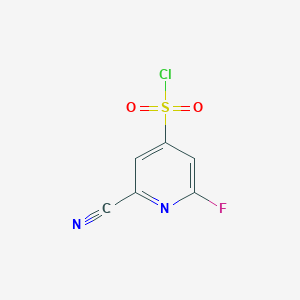


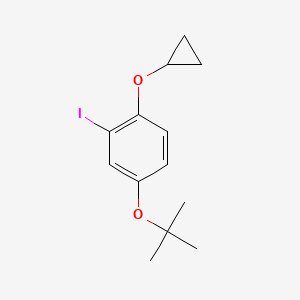
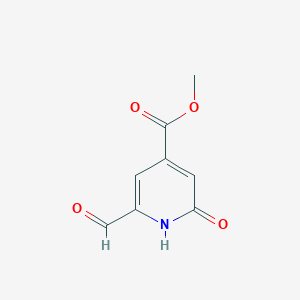

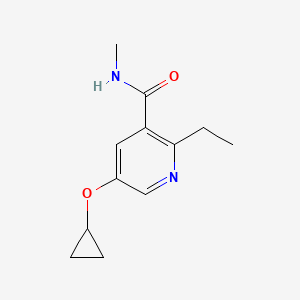
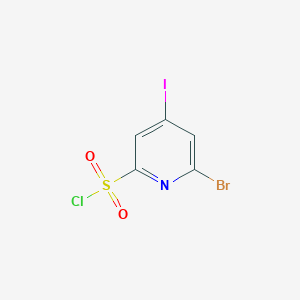
![1-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847262.png)

